2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide
Description
This compound is a substituted acrylamide derivative featuring a pyrazole-thiophene core, a cyano group at the α-position, and a 2-methylcyclohexyl substituent on the amide nitrogen. Its synthesis likely follows methodologies analogous to those reported for structurally related 2-cyanoacrylamides, such as cycloaddition reactions involving terminal alkynes and N-isocyanoiminotriphenylphosphorane under catalytic conditions . The pyrazole-thiophene moiety is synthesized via established protocols like the Paal–Knorr reaction for thiophenes and cyclization of β,γ-unsaturated hydrazones for pyrazoles .
Properties
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-17-8-5-6-11-21(17)26-24(29)18(15-25)14-19-16-28(20-9-3-2-4-10-20)27-23(19)22-12-7-13-30-22/h2-4,7,9-10,12-14,16-17,21H,5-6,8,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZQSATYLHQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide is a novel pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to form the pyrazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce cyano and thiophene groups, enhancing the compound's biological activity.
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compound may inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This was evidenced by molecular docking studies indicating strong binding affinity to the colchicine site on tubulin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 4.34 ± 0.98 |
| SiHa (Cervical) | 4.46 ± 0.53 |
| PC-3 (Prostate) | 5.00 ± 1.10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored:
- Inhibition of COX Enzymes : Compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for selected derivatives indicate significant anti-inflammatory effects .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 0.07 µM against EGFR, indicating potent anticancer activity comparable to established drugs like erlotinib .
- Anti-inflammatory Evaluation : Another study evaluated various pyrazole derivatives for their anti-inflammatory effects using the Human Red Blood Cell (HRBC) membrane stabilization method, showing promising results at multiple dosage levels .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective antiproliferative activity . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
Antimicrobial Effects
The compound also demonstrates antimicrobial activity. Studies have indicated that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of thiophene rings enhances their bioactivity due to increased electron delocalization and interaction with microbial membranes .
Organic Electronics
In materials science, the unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable charge-transfer complexes can be harnessed in organic photovoltaic devices and organic light-emitting diodes (OLEDs) . The incorporation of thiophene units is particularly beneficial for enhancing charge mobility.
Polymer Chemistry
The reactivity of cyanoacrylamides allows them to be used as monomers in polymer synthesis. They can participate in Michael addition reactions, leading to the development of new polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .
Case Studies
- Anticancer Activity Study : A series of pyrazole derivatives were synthesized, including the target compound. In vitro testing against human cancer cell lines revealed that several derivatives exhibited IC50 values below 10 μg/mL, indicating strong potential for further development into therapeutic agents .
- Material Properties Investigation : Research into the electronic properties of thiophene-containing compounds demonstrated that these materials could be effectively used in organic solar cells, achieving power conversion efficiencies comparable to established systems .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Enamide System
The enamide moiety (prop-2-enamide) exhibits dual reactivity as both a Michael acceptor and a participant in cycloaddition reactions:
-
Michael Addition :
The electron-deficient β-carbon undergoes nucleophilic attack. For example, reactions with secondary amines or thiols yield adducts at the β-position . In analogous systems, sodium hydroxide-mediated Michael additions with cyanoacetamide derivatives proceed with >90% yield . -
Cycloaddition Reactions :
The enamide can engage in [4+2] cycloadditions with dienes. BF₃·OEt₂-mediated reactions with N-acyliminium ions form fused heterocycles (e.g., dihydroisoindoloquinolinones) via stepwise mechanisms involving iminium intermediates .
Cyano Group Transformations
The cyano group (-C≡N) participates in hydrolysis and nucleophilic addition:
-
Hydrolysis :
Under acidic (H₂SO₄, H₂O) or basic (KOH, ethanol) conditions, the cyano group converts to a carboxylic acid (-COOH) or primary amide (-CONH₂), respectively. This reactivity is critical for prodrug activation in medicinal chemistry applications . -
Nucleophilic Attack :
Grignard reagents or organolithium compounds add to the cyano carbon, forming ketones after workup.
Pyrazole-Thiophene System Reactivity
The 1-phenyl-3-(thiophen-2-yl)pyrazole core influences electronic and steric properties:
-
Electrophilic Substitution :
Thiophene undergoes sulfonation or halogenation at the 5-position, while the pyrazole ring remains inert under mild conditions due to electron-withdrawing substituents . -
Coordination Chemistry :
The pyrazole nitrogen and thiophene sulfur atoms act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic cross-coupling reactions .
Steric and Solvent Effects
The 2-methylcyclohexylamide group imposes significant steric hindrance:
-
Reaction Rate Modulation :
Bulky substituents slow nucleophilic attacks at the amide carbonyl but enhance selectivity in cycloadditions . -
Solubility Profile :
Low polarity necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reaction conditions .
Stability and Degradation Pathways
-
Thermal Degradation :
Decomposition above 200°C generates volatile nitriles and aromatic hydrocarbons, as observed in thermogravimetric analysis (TGA) of related acrylamides . -
Photochemical Reactivity :
UV irradiation induces [2+2] cycloadditions in the enamide system, forming cyclobutane derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Acrylamide Nitrogen
- Compound A: 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide N-Substituent: Hydrogen (unsubstituted amide). Synthesis: Prepared via one-pot condensation of carbonyl compounds and hydrazine monohydrochloride .
- Compound B: (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide N-Substituent: 4-Trifluoromethylphenyl. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and may modulate receptor binding. Synthesis: Likely involves condensation of cyanoacrylic acid derivatives with substituted anilines .
- Target Compound: 2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide N-Substituent: 2-Methylcyclohexyl.
Core Heterocyclic Modifications
- Compound C: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Core Structure: Pyran-pyrazole hybrid. Impact: Additional amino and hydroxy groups enhance hydrogen-bonding capacity, favoring solubility and target engagement. Synthesis: Derived from malononitrile or ethyl cyanoacetate under reflux conditions .
- Target Compound: Pyrazole-thiophene core.
Data Tables
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis leverages modular strategies common to acrylamide derivatives, enabling substituent tailoring for specific applications .
- Biological Relevance : While direct data are lacking, the pyrazole-thiophene core is associated with kinase inhibition in related compounds, suggesting a possible mechanism for antitumor activity .
- Steric and Electronic Effects : The 2-methylcyclohexyl group distinguishes the target compound from simpler analogs (e.g., Compound A) by introducing conformational constraints that could influence binding to hydrophobic protein pockets.
Preparation Methods
Pyrazole Core Synthesis
The 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde intermediate serves as the foundational precursor for the target compound. As reported in a microwave-assisted protocol, this aldehyde is synthesized via cyclocondensation of 2-hydroxyacetophenones with thiophene derivatives under alkaline conditions. For instance, reacting 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (254 mg, 1 mmol) with ethyl cyanoacetate in ethanol containing sodium hydroxide (4 mmol) under microwave irradiation (100 W, 9–10 min) yields the intermediate with 86% efficiency. The reaction mechanism proceeds through Knoevenagel condensation, followed by oxidation with hydrogen peroxide to stabilize the α,β-unsaturated nitrile system.
Michael Addition and Amidation
A critical step involves the Michael addition of 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile to N-(2-methylcyclohexyl)-2-cyanoacetamide. In a representative procedure, equimolar quantities of the malononitrile derivative and the cyanoacetamide are refluxed in an ethanol-water mixture (1:1 v/v) with sodium hydroxide (10 mmol) for 12 hours. The reaction proceeds via nucleophilic attack at the α-carbon of the acrylonitrile, followed by elimination of malononitrile to yield the E-configured enamide product (Fig. 1). The configuration is confirmed via single-crystal X-ray diffraction, which reveals planar geometry except for sterically hindered substituents.
Suggested Reaction Pathway:
1. Nucleophilic attack by cyanoacetamide's active methylene group on the α,β-unsaturated nitrile.
2. Formation of a Michael adduct intermediate.
3. Elimination of malononitrile to generate the thermodynamically favored *E*-enamide.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Optimal yields are achieved in polar aprotic solvents. Ethanol-water mixtures (1:1) facilitate both solubility and base activation, while DMSO is preferred for recrystallization due to its high boiling point and selective solubility. Catalytic amounts of triethylamine (3 drops per 10 mmol substrate) enhance reaction rates in Knoevenagel condensations by deprotonating active methylene groups.
Temperature and Time Dependence
- Microwave Synthesis : 100 W irradiation for 9–10 minutes achieves 86% yield for the pyrazole-carbaldehyde intermediate.
- Reflux Conditions : Prolonged heating (12 hours) under reflux ensures complete conversion in Michael addition reactions.
- Low-Temperature Chlorination : Sub-zero temperatures (−20°C) minimize side reactions during halogenation steps.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, hexane-EtOAc (7:3) | >95% |
| Recrystallization | DMSO or ethanol | 99% |
| Solvent Wash | Ethanol/water (1:1) | 90–92% |
Spectroscopic Validation
- IR Spectroscopy : Key absorptions include ν = 3455 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1663 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : Characteristic signals at δ 10.36 ppm (N–H), 8.10 ppm (vinylic H), and 7.52–7.63 ppm (aromatic H).
- X-Ray Diffraction : Confirms E-configuration with planar geometry and intermolecular N–H⋯O=C hydrogen bonding.
Industrial-Scale Considerations
The patent-derived chlorination method highlights scalability through solvent recycling (e.g., ethyl cyanoacetate recovery) and continuous chlorine gas flow systems. However, for the target compound, microwave-assisted batch processes remain preferable due to shorter reaction times and higher reproducibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with the formation of the pyrazole-thiophene core. Key steps include:
-
Cyclocondensation : Reaction of hydrazonyl halides with α-halo-carbonyl intermediates to form the pyrazole ring .
-
Thiophene functionalization : Electrophilic substitution or cross-coupling reactions to introduce substituents on the thiophene moiety .
-
Amidation : Coupling the cyanoacetamide group with the 2-methylcyclohexylamine under basic conditions (e.g., DCC/DMAP or HATU-mediated coupling) .
-
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry to improve yields. For example, using acetic acid as a catalyst in reflux conditions enhances cyclization efficiency .
Example Reaction Optimization Table Step ---------- Pyrazole formation Thiophene coupling Final amidation
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₄H₂₃N₃OS: 402.1634) .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be addressed using SHELX software?
- Methodological Answer :
-
Challenges : The compound’s flexible 2-methylcyclohexyl group and enamide moiety may lead to disorder in crystal lattices. Twinning or low-resolution data (e.g., <1.0 Å) can complicate refinement .
-
Solutions :
-
SHELXL Refinement : Use the TWIN/BASF commands to model twinning and the DFIX/DANG restraints for bond lengths/angles in disordered regions .
-
Validation : Check R-factor convergence (target: R1 < 0.05) and Flack parameter for enantiopurity .
Crystallographic Data Example Parameter ---------------- Space group Resolution R1 (all data) CCDC Deposition
Q. How do electronic properties (e.g., HOMO/LUMO) of the thiophene-pyrazole core influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals. The thiophene’s electron-rich nature lowers LUMO energy, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites) .
- Experimental Correlation : Compare computed dipole moments with solubility/logP data to predict membrane permeability .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Mechanistic Studies :
- SAR Analysis : Modify substituents (e.g., replace thiophene with furan) to isolate pharmacophoric groups .
- Target Engagement : Use SPR or MST to measure binding affinity to hypothesized targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
